NPD7155

MTH1 NUDT1 Competitive Inhibition

NPD7155 is a selective MTH1 inhibitor (Ki 0.10 μM) with weak cytotoxicity (HeLa IC₅₀ 65 μM), ideal for studying MTH1's non-lethal roles in nucleotide pool sanitization and oxidative stress response. Unlike TH287/TH588, it lacks tubulin off-target activity and shows no cross-reactivity with ITPA/DCTPP1 at 100 μM, ensuring clean data interpretation. Use as a reference compound for MTH1 inhibitor profiling and medicinal chemistry SAR baselines.

Molecular Formula C15H21N5
Molecular Weight 271.36 g/mol
Cat. No. B1680001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPD7155
SynonymsNPD7155;  NPD-7155;  NPD 7155; 
Molecular FormulaC15H21N5
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC1(CC2CC(C1)(CN2C3=NC=NC4=C3NC=N4)C)C
InChIInChI=1S/C15H21N5/c1-14(2)4-10-5-15(3,6-14)7-20(10)13-11-12(17-8-16-11)18-9-19-13/h8-10H,4-7H2,1-3H3,(H,16,17,18,19)
InChIKeyJWPIQIKLBJGZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NPD7155: Baseline Overview of a Purine-Based Competitive MTH1 Inhibitor for Research Procurement


NPD7155 is a purine-based small molecule that acts as a competitive inhibitor of the human MutT Homolog 1 (MTH1, also known as NUDT1) enzyme [1]. Its chemical name is 6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine, with a molecular formula of C15H21N5 and a molecular weight of 271.36 g/mol [2]. Discovered through chemical array screening at the RIKEN NPDepo program, NPD7155 is designed to target cancer cells that rely on MTH1 for the hydrolysis of oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP, thereby preventing their incorporation into DNA and subsequent cell death [1].

Why MTH1 Inhibitors Like NPD7155 Cannot Be Considered Interchangeable


MTH1 inhibitors are not a monolithic class; they exhibit profound differences in their primary targets, off-target profiles, and resulting cellular effects. While compounds like TH287 and TH588 are potent MTH1 inhibitors in vitro, their primary cytotoxicity arises from off-target tubulin inhibition, not MTH1 engagement [1]. NPD7155 and its close analog NPD9948, in contrast, demonstrate a different profile: they engage MTH1 in cells but induce far weaker cytotoxicity and do not cause the same DNA damage signature as the first-in-class inhibitors [1]. This mechanistic divergence directly impacts experimental outcomes and the interpretation of MTH1's role in cancer cell survival, making simple substitution impossible. Therefore, procurement decisions must be guided by specific, quantitative performance data relevant to the intended research application.

Quantitative Performance Guide for NPD7155 Relative to Key Comparators


NPD7155 MTH1 Binding Affinity (Ki) Compared to NPD9948 and First-in-Class Inhibitors

NPD7155 inhibits MTH1 with a Ki of 0.10 ± 0.04 μM for the substrate 8-oxo-dGTP and 0.18 ± 0.03 μM for 2-OH-dATP [1]. This is highly comparable to its structural analog NPD9948 (Ki = 0.13 ± 0.05 μM and 0.22 ± 0.04 μM, respectively) and falls within the same potency range as the first-in-class inhibitors (S)-crizotinib and SCH51344 [1]. However, NPD7155's purine-based scaffold distinguishes it from the aminopyrimidine scaffold of TH287/TH588.

MTH1 NUDT1 Competitive Inhibition

NPD7155 Cellular Cytotoxicity in HeLa Cells Compared to First-in-Class MTH1 Inhibitors

In HeLa cells, NPD7155 exhibits weak cytotoxicity, with an IC50 of 65 μM after 72 hours of treatment [1]. This is significantly weaker than the cytotoxicity observed with TH287 and TH588, which have IC50 values of 13 μM and 5.5 μM, respectively, under the same conditions [1]. This occurs despite all compounds demonstrating potent MTH1 inhibition in vitro.

Cancer Cell Viability HeLa Cytotoxicity Assay

NPD7155 Selectivity Profile Against Related Nucleotide Phosphatases Compared to (S)-Crizotinib and SCH51344

NPD7155, tested at a high concentration of 100 μM, does not affect the enzymatic activity of the related nucleotide phosphatases ITPA and DCTPP1 [1]. In contrast, the first-in-class MTH1 inhibitors (S)-crizotinib and SCH51344 show slight inhibition of DCTPP1 activity at the same concentration [1].

Selectivity ITPA DCTPP1 Off-target Activity

NPD7155 Target Engagement and DNA Damage Induction in Intact Cells Compared to TH287

NPD7155 specifically engages and stabilizes cellular MTH1 in a CETSA assay at 300 μM in HeLa cells [1]. However, unlike TH287, NPD7155 does not induce a significant accumulation of the oxidized nucleotide 8-oxo-dG in HeLa cells, even at cytotoxic concentrations [1]. Furthermore, NPD7155 increases nuclear 53BP1 foci (a marker of DNA damage) only at higher concentrations [1].

Target Engagement CETSA DNA Damage 8-oxo-dG

Chemoproteomic Profiling Distinguishes NPD7155's Mechanism from Tubulin-Targeting MTH1 Inhibitors

ChemProteoBase profiling, a 2D-DIGE-based proteomic analysis, was used to compare the cellular effects of various MTH1 inhibitors [1]. The analysis revealed that the proteomic signature of NPD7155 did not cluster with that of TH287 and TH588 [1]. TH287 and TH588 clustered closely with known tubulin-targeting agents like nocodazole and paclitaxel, identifying tubulin as their primary cytotoxic target [1].

Chemoproteomics Mechanism of Action Tubulin TH287 TH588

Optimal Research Applications for NPD7155 Based on Quantitative Differentiation


Investigating MTH1-Dependent Biology with Minimal Confounding Cytotoxicity

Given its weak cytotoxic profile in cancer cells (IC50 of 65 μM in HeLa cells) [1], NPD7155 is ideally suited for experiments aimed at dissecting the specific, non-lethal functions of MTH1 in cellular physiology. Unlike TH287 or TH588, which rapidly induce cell death through tubulin inhibition, NPD7155 allows for the study of MTH1's role in processes like nucleotide pool sanitization, response to oxidative stress, and DNA repair without the complication of potent, off-target-driven cell death.

Biochemical Assays Requiring a Clean MTH1 Inhibitor with Defined Selectivity

NPD7155's lack of activity against ITPA and DCTPP1 at high concentrations (100 μM), a point of differentiation from (S)-crizotinib and SCH51344 [1], makes it a more selective tool for in vitro biochemical studies. It is particularly valuable in reconstituted systems or enzyme panels where avoiding cross-reactivity with related nucleotide phosphatases is critical for data interpretation.

Use as a Reference Compound in MTH1 Inhibitor Discovery and Target Validation Studies

NPD7155 serves as an excellent reference compound for profiling new MTH1 inhibitor candidates. Its well-characterized profile—potent in vitro binding (Ki = 0.10 μM), weak cellular cytotoxicity, and clean proteomic signature distinct from tubulin binders [1]—provides a robust benchmark for differentiating true MTH1-mediated effects from off-target activities. This is especially important in target validation studies following the 2016 publication that questioned MTH1's essentiality for cancer cell survival.

Structure-Activity Relationship (SAR) Studies on Purine-Based MTH1 Inhibitors

As a representative of a purine-based scaffold with a defined Ki [1], NPD7155 is an ideal starting point or comparator for medicinal chemistry efforts focused on optimizing this chemotype. Its direct comparison to the close analog NPD9948 (Ki = 0.13 μM) and the less active analog NPD8880 provides a clear SAR baseline for understanding the impact of structural modifications on MTH1 binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPD7155

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.